![molecular formula C18H17N3O4S B6563537 N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921563-30-6](/img/structure/B6563537.png)
N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is 371.09397721 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a versatile method for creating complex molecules .
Reactions at the Benzylic Position
The compound could also be involved in reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the stabilization of the intermediate by the aromatic ring .
Protodeboronation of Pinacol Boronic Esters
Protodeboronation of pinacol boronic esters is another potential application . This reaction is used in the synthesis of various complex molecules. The compound could potentially be used as a reagent in this process .
Anti-Markovnikov Alkene Hydromethylation
The compound could be used in anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation that could be used in the synthesis of various organic compounds .
Preparation of Hydroxyphenylnaphthols
The compound could be used in the preparation of hydroxyphenylnaphthols . These compounds are used as inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 .
Preparation of Axially-Chiral Biarylphosphonates
Finally, the compound could be used in the preparation of axially-chiral biarylphosphonates . These compounds are prepared by asymmetric Suzuki coupling catalyzed by palladium complexes .
properties
IUPAC Name |
N-[4-[2-(4-methoxy-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-8-12(5-6-14(11)24-2)19-16(22)9-13-10-26-18(20-13)21-17(23)15-4-3-7-25-15/h3-8,10H,9H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKGYCCPOIEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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